
K118
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
K118 is a water soluble inhibitor of SH2-containing inositol 5' phosphatase 1 (SHIP1). K118 reverses age- and diet-associated obesity and metabolic syndrome.
Wissenschaftliche Forschungsanwendungen
K118 and Actin Mutations Related to Deafness
K118 mutations in γ-cytoplasmic actin, specifically K118M and K118N, are linked to autosomal-dominant, nonsyndromic, early-onset deafness. These mutations lead to alterations in the actin structure and its dynamics. Research has shown that mutations at the K118 site can cause changes in the structure and dynamics of the DNase-I loop, the H73 loop, the side-chain orientations of W79 and W86, nucleotide exchange rates, and the twist of the actin monomer. These mutations result in misregulation of actin assembly and dynamics, which is vital for the proper functioning of auditory hair cells (Jepsen et al., 2016).
K118 Mutations Affecting Arp2/3-dependent Actin Regulation
The K118 mutations (M/N) in γ-actin, which cause deafness, are found to alter actin regulation by Arp2/3 complex. This complex is essential for actin network regulation. The mutations at Lys-118 significantly affect intra- and intermonomer interactions in actin and its network regulation by binding proteins. The research underlines the importance of Lys-118 in the internal allostery of the actin structure, which is crucial for the functioning of the auditory hair cell (Kruth et al., 2012).
K11 - Antimicrobial Peptide Targeting Bacterial Membranes
K11, a synthetic peptide, exhibits significant antibacterial properties against various ESKAPE bacteria. It acts by selectively destabilizing bacterial biomimetic membranes and torquing their bilayers. Molecular dynamic simulations reveal that K11 can penetrate and destabilize bacterial membranes through a series of steps involving lysine residues and aromatic side chains. This indicates its potential in targeting bacterial infections (Ramos-Martín et al., 2020).
K11 in Sake Yeast Strain and Ethanol Tolerance
The sake yeast strain Kyokai no. 11 (K11) exhibits enhanced ethanol tolerance compared to its parent strain. Analysis showed that genes induced by stresses were highly expressed in K11, even without exposure to stresses. These genes were under the control of the stress response element (STRE), and their expression was influenced by the Msn2p transcription factor. This suggests a link between the elevated expression of stress-responsive genes and enhanced ethanol tolerance in K11, a trait beneficial for industrial fermentation processes (Watanabe et al., 2007).
Eigenschaften
CAS-Nummer |
54156-23-9 |
|---|---|
Produktname |
K118 |
Molekularformel |
C19H34ClN |
Molekulargewicht |
311.94 |
IUPAC-Name |
(3ß,5α)-Androstan-3-amine hydrochloride |
InChI |
InChI=1S/C19H33N.ClH/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18;/h13-17H,3-12,20H2,1-2H3;1H/t13-,14-,15-,16-,17-,18-,19-;/m0./s1 |
InChI-Schlüssel |
YRFZFBDCFRITSB-NKPAQCGESA-N |
SMILES |
N[C@H]1CC[C@@]2(C)[C@@H](CC[C@@H]3[C@@H]2CC[C@@]4(C)[C@H]3CCC4)C1.Cl |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
K118; K 118; K-118 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



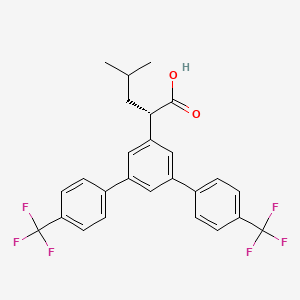
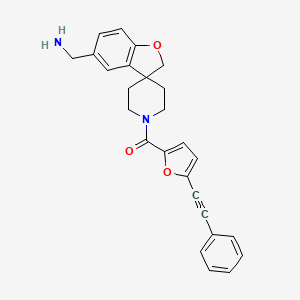
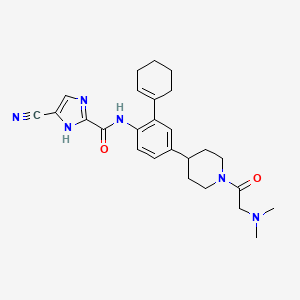
![6-[Difluoro-(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]quinoline](/img/structure/B608213.png)
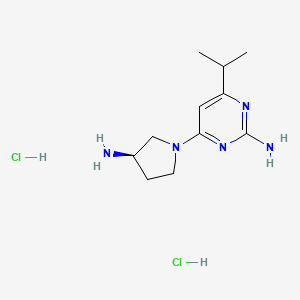
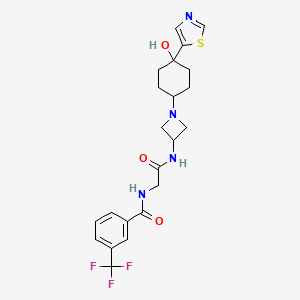
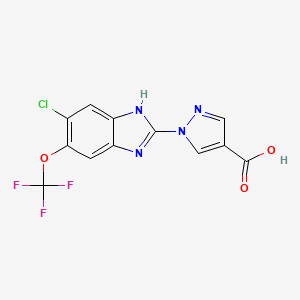
![3-(Cyclopropylmethyl)-7-(4-phenylpiperidin-1-yl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B608222.png)
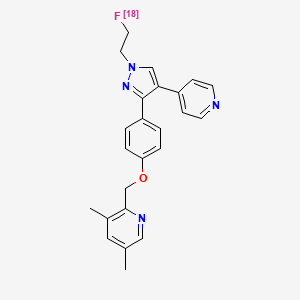
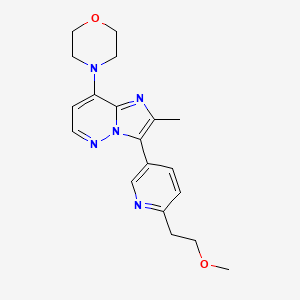
![3-(Cyclopropylmethyl)-7-[(4-phenylpiperidin-1-yl)methyl]-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B608228.png)